molecular formula C10H14ClN3 B11781766 1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1956307-24-6

1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B11781766
CAS No.: 1956307-24-6
M. Wt: 211.69 g/mol
InChI Key: BLILQAHJJGXUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound with the molecular formula C10H13N3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzene-1,2-diamine with formic acid, followed by methylation and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound of 1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride, known for its broad range of biological activities.

    2-Methylbenzimidazole: Another derivative with similar properties but different substitution patterns.

    5,6-Dimethylbenzimidazole: A compound with two methyl groups on the benzimidazole ring, used in various applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Its three methyl groups may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1956307-24-6

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1,5,6-trimethylbenzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C10H13N3.ClH/c1-6-4-8-9(5-7(6)2)13(3)10(11)12-8;/h4-5H,1-3H3,(H2,11,12);1H

InChI Key

BLILQAHJJGXUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.